molecular formula C11H11N5 B1506816 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine CAS No. 1093965-09-3

5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine

Cat. No.: B1506816
CAS No.: 1093965-09-3
M. Wt: 213.24 g/mol
InChI Key: NNGNBYQRGJBMJM-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine ( 1093965-09-3) is a high-purity, heterocyclic organic compound with the molecular formula C11H11N5 and an average molecular weight of 213.24 g/mol . This molecule is characterized by its unique indazole core structure, which is substituted with a 1-methylpyrazol-4-yl group at the 5-position and an amine group at the 3-position . The compound is supplied as a solid typically with >95% purity, as confirmed by HPLC, and is rigorously characterized by 1H NMR, 13C NMR, and mass spectrometry to ensure batch-to-batch consistency and reliability for research applications . The primary research application of this compound is as a key synthetic intermediate and valuable building block in pharmaceutical research, particularly in the field of kinase inhibitor development for cancer research . Its specific molecular architecture, featuring a hybrid indazole-pyrazole system, makes it a privileged scaffold for constructing novel heterocyclic compounds with potential biological activity . Researchers utilize this compound extensively in lead optimization and Structure-Activity Relationship (SAR) studies to develop targeted therapies against various oncogenic kinases . The compound's structure is representative of a class of 5-substituted indazoles that have been investigated for their inhibitory properties against specific kinase targets, as evidenced by patent literature . Beyond its primary use, this versatile intermediate also holds value in medicinal chemistry for the design and synthesis of more complex molecules for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for commercial use as a finished product. Buyers assume full responsibility for ensuring all activities and handling comply with their local safety and regulatory guidelines.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-6-8(5-13-16)7-2-3-10-9(4-7)11(12)15-14-10/h2-6H,1H3,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGNBYQRGJBMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)NN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721220
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093965-09-3
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, with the CAS number 1093965-09-3, is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity based on recent studies, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

The molecular formula of this compound is C11H11N5C_{11}H_{11}N_{5} with a molecular weight of approximately 213.24 g/mol. Key properties include:

PropertyValue
CAS Number1093965-09-3
Molecular FormulaC₁₁H₁₁N₅
Molecular Weight213.24 g/mol
LogP1.4757
Polar Surface Area73.25 Ų

Antagonistic Properties

Recent studies have identified this compound as a potential antagonist of the TRPV1 receptor, which is implicated in pain sensation and inflammatory processes. A structure-activity relationship (SAR) study highlighted that modifications in the indazole and pyrazole moieties significantly influenced antagonistic potency against capsaicin-induced activation. Notably, derivatives of this compound exhibited Ki values ranging from 0.4 to 0.5 nM, indicating high potency in inhibiting TRPV1 activity .

Analgesic Effects

In vivo studies demonstrated that this compound effectively reduced capsaicin-induced hypothermia in mice, suggesting its analgesic properties without inducing hyperthermia. Furthermore, it showed anti-nociceptive effects in formalin-induced pain models, reinforcing its potential as a therapeutic agent for pain management .

Case Studies

A notable study investigated various derivatives of indazole compounds for their TRPV1 antagonism. Among these, the compound exhibited significant anti-nociceptive activity, providing a promising avenue for developing new analgesics targeting TRPV1 pathways .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the indazole and pyrazole rings could enhance biological activity. For instance:

Substitution PositionModificationEffect on Activity
Indazole A-regionTrifluoromethyl groupIncreased TRPV1 antagonism
Pyrazole C-regionTert-butyl groupEnhanced potency

This information is crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of related compounds.

Comparison with Similar Compounds

Comparison with Similar Indazol-3-amine Derivatives

Key Observations:

  • Substituent Diversity : The methylpyrazole group in the target compound offers distinct electronic and steric properties compared to pyridinyl (Compound B) or trifluoromethyl (41p) groups.
  • Synthetic Flexibility : Suzuki coupling and nucleophilic substitution are common strategies for indazol-3-amine derivatization .
  • Functionalization Potential: The amino group at position 3 allows for further modifications, such as amide coupling, to enhance target affinity .

Key Observations:

  • Kinase Selectivity: Structural analogs like the isoquinoline derivative show that minor changes in the core scaffold (e.g., indazole vs. isoquinoline) can drastically alter kinase selectivity .
  • Role of Substituents : The trifluoromethyl group in 41p and related compounds may improve metabolic stability, a critical factor in drug development .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine typically proceeds via:

  • Construction of the indazole core through cyclization of suitable precursors.
  • Functionalization of the indazole ring at the 3-position to introduce an amine group.
  • Coupling of the 5-position of the indazole with a 1-methyl-1H-pyrazol-4-yl substituent via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Final purification and characterization.

This approach leverages palladium-catalyzed cross-coupling methods, cyclocondensation reactions, and selective functional group transformations to achieve the target molecule with moderate to good yields.

Detailed Preparation Methods

Indazole Core Formation

  • Cadogan Cyclization Reaction:
    The indazole nucleus is commonly synthesized by the Cadogan reaction, which involves reductive cyclization of nitrobenzaldehyde derivatives with substituted anilines under reflux in ethanol, followed by treatment with triethyl phosphite $$P(OEt)_3$$. This method efficiently generates 2-phenyl-2H-indazoles, which serve as precursors for further functionalization.

  • Alternative Cyclocondensation:
    Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in acidic methanol solutions at room temperature has been employed to create pyrazole and indazole derivatives. This method allows the introduction of substituted pyrazole rings and is useful for preparing intermediates bearing pyrazolyl groups.

Representative Synthetic Scheme (Based on Literature)

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Cadogan Cyclization 2-Nitrobenzaldehyde + substituted aniline Reflux in ethanol, then P(OEt)3 2-Phenyl-2H-indazole derivative Moderate to High
2 Hydrolysis Ester-functionalized indazole NaOH aqueous solution Carboxylic acid derivative Good
3 Acyl chloride formation Carboxylic acid intermediate SOCl2 or oxalyl chloride Acyl chloride intermediate Good
4 Amide formation Acyl chloride + amine Room temperature, appropriate solvent Indazole-3-amide derivative Good
5 Suzuki-Miyaura coupling 3-Bromo-1H-indazole + 1-methyl-pyrazol-4-yl boronic acid Pd(dppf)Cl2, Cs2CO3, dioxane, 120 °C, microwave 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazole derivative Moderate (40-60%)
6 O-Methylation (if needed) Pyrazole-containing intermediate Methyl iodide, room temperature 1-Methyl-1H-pyrazolyl substituted product Moderate to Good

Research Findings and Yields

  • The palladium-catalyzed Suzuki-Miyaura coupling step is critical and typically yields the pyrazolyl-substituted indazole in moderate yields (~40-60%) under microwave irradiation at elevated temperatures (around 120 °C).

  • Hydrolysis and subsequent amide formation steps proceed with good efficiency, often yielding products in the range of 70-90%.

  • The Cadogan cyclization is a robust method to form the indazole core with moderate to high yields, depending on substituents.

  • The overall synthetic route benefits from the use of microwave-assisted reactions, which reduce reaction times and improve yields for cross-coupling steps.

Summary Table of Key Reaction Conditions and Yields

Reaction Step Reagents/Conditions Typical Yield (%) Notes
Indazole core formation 2-Nitrobenzaldehyde + aniline, reflux EtOH, P(OEt)3 60-85% Cadogan reaction, moderate to high yield
Ester hydrolysis NaOH aqueous solution 75-90% Mild basic conditions
Acyl chloride formation SOCl2 or oxalyl chloride 80-95% Efficient conversion
Amide formation Acyl chloride + amine, RT 70-90% Good yield
Suzuki-Miyaura coupling Pd(dppf)Cl2, Cs2CO3, dioxane, 120 °C, microwave 40-60% Key step for pyrazolyl introduction
O-Methylation (if required) Methyl iodide, RT 60-80% Methylation of pyrazole nitrogen

Additional Notes

  • The synthetic methods described are adaptable to various substituted indazole and pyrazole derivatives, allowing exploration of structure-activity relationships for biological evaluation.

  • Microwave-assisted palladium-catalyzed cross-coupling is a preferred method to improve reaction efficiency and reduce time.

  • Purification is typically achieved by silica gel column chromatography using mixtures of dichloromethane and methanol.

  • Characterization of intermediates and final products is confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and melting point analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine

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